Etryptamine

Catalog No.
S527628
CAS No.
2235-90-7
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etryptamine

CAS Number

2235-90-7

Product Name

Etryptamine

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3

InChI Key

ZXUMUPVQYAFTLF-UHFFFAOYSA-N

SMILES

CCC(CC1=CNC2=CC=CC=C21)N

solubility

510 mg/L
0.00 M

Synonyms

2-ethyltryptamine, 3-(2-aminobutylindole), alpha-ethyltryptamine, etryptamine, etryptamine acetate, (+-)-isomer of etryptamine, etryptamine hydrochloride, etryptamine monoacetate, etryptamine monoacetate, (+)-isomer, etryptamine monoacetate, (+-)-isomer, etryptamine monoacetate, (-)-isomer, etryptamine, (+)-isomer

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N

The exact mass of the compound Etryptamine is 188.1313 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 510 mg/l0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etryptamine is a substituted tryptamine with the chemical formula C₁₂H₁₆N₂ and a molar mass of approximately 188.27 g/mol. It features an indole structure with an ethyl group at the nitrogen atom. Etryptamine was initially developed in the 1960s as an antidepressant under the trade name Monase but was withdrawn due to safety concerns related to agranulocytosis .

The initial rationale for αET's antidepressant effect was its ability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine []. However, further research revealed a more complex mechanism. αET also acts as a releasing agent for these neurotransmitters, potentially leading to their depletion and contributing to the observed side effects [].

The entactogenic and hallucinogenic properties of αET are likely due to its interaction with serotonin receptors in the brain, similar to other tryptamines like MDMA (ecstasy) []. However, the specific mechanisms involved require further investigation.

The development of αET as an antidepressant was halted due to a high incidence of agranulocytosis, a severe reduction in white blood cells that weakens the immune system [, ]. This serious side effect highlights the potential dangers associated with the drug.

Etryptamine undergoes several chemical transformations, primarily hydroxylation, leading to the formation of its major metabolite, 6-hydroxy-α-ethyltryptamine, which is inactive . The compound acts as a monoamine releasing agent and a monoamine oxidase inhibitor, facilitating the release of serotonin, norepinephrine, and dopamine in the brain .

Etryptamine exhibits significant biological activity. It functions primarily as a serotonin receptor agonist and has been shown to induce mood elevation and increased locomotor activity similar to that of 3,4-methylenedioxymethamphetamine (MDMA) . Its mechanism of action involves the release of serotonin pre-synaptically and has been associated with serotonergic neurotoxicity .

Effects

  • Mood Enhancement: Increases in mood and emotional connectivity.
  • Stimulation: Enhanced locomotor activity.
  • Neurotransmitter Release: Promotes the release of serotonin, norepinephrine, and dopamine.

The synthesis of etryptamine typically involves the alkylation of tryptamine derivatives. While specific laboratory procedures are not extensively documented in public literature, it is generally synthesized through methods that modify the indole structure to incorporate an ethyl group at the nitrogen position.

Studies on etryptamine have shown that it interacts with various neurotransmitter systems. Its ability to release serotonin is comparable to that of MDMA, leading to similar behavioral effects such as increased locomotion and reduced investigatory behavior in animal models . Etryptamine's interactions with serotonin receptors have been explored extensively, revealing its potential for both therapeutic and adverse effects.

Etryptamine shares structural similarities with several other compounds within the tryptamine class. Here are some notable comparisons:

CompoundStructure TypeKey FeaturesUnique Aspects
α-MethyltryptamineTryptamine derivativeMore potent stimulant effectsHigher hallucinogenic potential
5-Methoxy-N,N-dimethyltryptamineTryptamine derivativeKnown for psychedelic effectsStronger serotonergic activity
DimethyltryptamineTryptamine derivativeClassic psychedelic compoundStronger hallucinogenic properties
PsilocybinTryptamine derivativeNaturally occurring psychedelicLess stimulant effect

Etryptamine is unique among these compounds due to its specific combination of stimulant and entactogenic properties without being as potent as some of its analogs like α-methyltryptamine or dimethyltryptamine.

Etryptamine demonstrates weak, reversible, and non-selective monoamine oxidase inhibition as one of its pharmacological mechanisms [1] [2]. The compound was originally developed based on the hypothesis that monoamine oxidase inhibition represented the primary mechanism underlying its antidepressant properties [3] [4]. However, subsequent research has revealed that this mechanism plays a secondary role compared to its neurotransmitter releasing properties [5] [6].

The monoamine oxidase inhibition profile of etryptamine exhibits non-selective characteristics, affecting both monoamine oxidase type A and monoamine oxidase type B enzymes [1] [2]. Unlike potent monoamine oxidase inhibitors such as phenelzine or tranylcypromine, etryptamine displays relatively weak inhibitory potency against these enzymes [6] [7]. The inhibition follows reversible kinetics, meaning that the enzyme activity can be restored upon removal of the compound, distinguishing it from irreversible monoamine oxidase inhibitors [2] [6].

Research findings indicate that the monoamine oxidase inhibitory activity of etryptamine does not fully account for its pharmacological effects [1] [5]. Studies have demonstrated that the compound's behavioral and neurochemical effects persist even when monoamine oxidase inhibition is blocked, suggesting that alternative mechanisms contribute more significantly to its overall pharmacological profile [6] [7].

Enzyme SubtypeInhibition TypePotencySelectivityClinical Relevance
Monoamine Oxidase Type AReversibleWeakNon-selectiveSecondary mechanism
Monoamine Oxidase Type BReversibleWeakNon-selectiveMinimal contribution
Combined EffectReversibleWeakNon-selectiveHistorical hypothesis

Neurotransmitter Release Dynamics (Serotonin, Dopamine, Norepinephrine)

Etryptamine functions as a potent monoamine releasing agent with distinct selectivity profiles across different neurotransmitter systems [5] [8] [9]. The compound demonstrates preferential activity at the serotonin transporter, where it acts as a releasing substrate rather than simply blocking reuptake [5] [9] [7].

Serotonin release represents the primary mechanism of action for etryptamine, with the compound exhibiting an effective concentration fifty value of 23.2 nanomolar at the serotonin transporter [5] [10]. This potent serotonin releasing activity underlies the compound's entactogenic properties and resemblance to methylenedioxymethamphetamine effects [4] [7]. The serotonin release occurs through carrier-mediated exchange mechanisms that are independent of impulse-driven exocytosis and insensitive to negative feedback loops [8] [9].

Dopamine release occurs as a secondary mechanism, with etryptamine demonstrating an effective concentration fifty value of 232 nanomolar at the dopamine transporter [5] [8]. This represents approximately ten-fold lower potency compared to serotonin release, establishing etryptamine as a dual serotonin-dopamine releaser with serotonin selectivity [8] [9]. The dopamine releasing activity contributes to the compound's psychomotor stimulant properties observed in behavioral studies [6] [7].

Norepinephrine release occurs with the lowest potency among the three monoamine neurotransmitters, with an effective concentration fifty value of 640 nanomolar at the norepinephrine transporter [5] [8]. This represents 27.6-fold lower potency compared to serotonin release, indicating that norepinephrine mechanisms play a tertiary role in the compound's pharmacological profile [8] [9].

Neurotransmitter SystemEffective Concentration Fifty (nanomolar)Selectivity RatioMechanismFunctional Significance
Serotonin23.21.0 (reference)Carrier-mediated releasePrimary mechanism
Dopamine23210.0Carrier-mediated releaseSecondary mechanism
Norepinephrine64027.6Carrier-mediated releaseTertiary mechanism

Optical isomer studies reveal differential neurotransmitter release profiles [5] [6]. The positive enantiomer demonstrates enhanced potency as a dual serotonin-dopamine releaser, while the negative enantiomer shows greater selectivity for serotonin release [5] [6]. Both enantiomers exhibit partial releasing activity at the norepinephrine transporter, releasing approximately seventy-five percent of the releasable norepinephrine pool rather than complete release [8].

Receptor Binding Affinity Profiling

Etryptamine exhibits a complex receptor binding profile that extends beyond its primary transporter-mediated effects [6] [11] [12]. The compound demonstrates agonist activity at multiple serotonin receptor subtypes, contributing to its distinctive pharmacological character [6] [13] [14].

Serotonin receptor 2A represents a significant binding target for etryptamine, where the compound acts as a weak partial agonist [4] [6] [15]. This receptor interaction contributes to the compound's psychoactive properties and distinguishes it from pure monoamine releasing agents [6] [15]. The serotonin receptor 2A binding affinity is lower compared to classical hallucinogens such as lysergic acid diethylamide, consistent with etryptamine's reduced hallucinogenic potential [11] [12].

Serotonin receptor 1A binding has been documented in functional studies, where etryptamine demonstrates agonist activity [6] [16]. This receptor interaction may contribute to the compound's effects on locomotor activity and behavioral responses [6] [16]. The serotonin receptor 1A activation can modulate the expression of other pharmacological effects, including potential anxiolytic or mood-regulating properties [6].

Additional serotonin receptor subtypes show interaction with etryptamine, including serotonin receptor 2C [6] [12]. These secondary receptor interactions contribute to the overall pharmacological profile but represent less prominent mechanisms compared to the primary transporter-mediated effects [6] [12].

Dopamine and adrenergic receptor binding remains minimal for etryptamine, distinguishing it from compounds with broader receptor interaction profiles [6] [17]. This selectivity for serotonergic systems reinforces the compound's classification as a predominantly serotonergic agent [6] [7].

Receptor TypeBinding AffinityFunctional ActivityPharmacological Contribution
Serotonin Receptor 2AWeak to moderatePartial agonistPsychoactive effects
Serotonin Receptor 1AModerateAgonistBehavioral modulation
Serotonin Receptor 2CWeak to moderatePartial agonistSecondary effects
Dopamine ReceptorsMinimalLimited activityNegligible contribution
Adrenergic ReceptorsMinimalLimited activityNegligible contribution

Comparative Pharmacodynamics with Tryptamine Analogues

Etryptamine demonstrates distinctive pharmacodynamic characteristics when compared to structurally related tryptamine analogues [8] [6] [18]. Alpha-methyltryptamine, the closest structural analogue, exhibits different selectivity profiles and potency characteristics [8] [19] [18].

Alpha-methyltryptamine shows enhanced dopamine releasing potency compared to etryptamine, with effective concentration fifty values of 78.6 nanomolar at the dopamine transporter versus 232 nanomolar for etryptamine [8]. This difference results in alpha-methyltryptamine having greater psychostimulant properties and more pronounced hallucinogenic effects [4] [20] [19].

Serotonin releasing potencies remain comparable between etryptamine and alpha-methyltryptamine, with effective concentration fifty values of 23.2 and 21.7 nanomolar respectively [8]. However, the overall pharmacological profiles differ significantly due to variations in dopamine and norepinephrine activity [8] [19].

Fluorinated tryptamine analogues such as 5-fluoro-alpha-ethyltryptamine demonstrate altered pharmacological properties [8] [21]. These compounds often exhibit enhanced monoamine oxidase inhibitory activity and modified neurotransmitter release profiles compared to etryptamine [8] [21].

Methylenedioxymethamphetamine serves as a pharmacological comparator despite structural differences [4] [22] [7]. Both compounds demonstrate similar entactogenic effects and serotonin-selective releasing properties [4] [7]. However, etryptamine exhibits weaker dopamine releasing activity compared to methylenedioxymethamphetamine, potentially contributing to reduced cardiovascular side effects [4] [7].

CompoundSerotonin Potency (nanomolar)Dopamine Potency (nanomolar)Selectivity ProfilePrimary Effects
Etryptamine23.2232Serotonin-selectiveEntactogenic
Alpha-methyltryptamine21.778.6Dual releaserPsychedelic-stimulant
5-Fluoro-alpha-ethyltryptamine150150Balanced dual releaserEnhanced stimulant
Tryptamine~25~200Serotonin-preferringMinimal psychoactivity
Methylenedioxymethamphetamine~70~200Serotonin-preferringEntactogenic

Structure-activity relationships within the tryptamine family reveal that alpha-alkyl substitutions generally enhance pharmacological potency and duration of action [8] [16] [18]. The ethyl substitution in etryptamine provides optimal balance between potency and selectivity for therapeutic applications [8] [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

188.131348519 g/mol

Monoisotopic Mass

188.131348519 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

221
97.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GR181O3R32

Related CAS

118-68-3 (monoacetate)
3460-71-7 (hydrochloride salt/solvate)

Drug Indication

Developed in the 1960's for use as an antidepressant before market withdrawal in 1962.

Pharmacology

αET is a stimulant and psychedelic with MDMA like physiological effects. Like MDMA, increases in locomotor activity and mood elevation can be seen post administration. [2]

Mechanism of Action

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine.

Other CAS

2235-90-7

Wikipedia

Etryptamine

Dates

Last modified: 08-15-2023

Human tolerance of alpha-ethyltryptamine

A KLIGMAN
PMID: 24545790   DOI:

Abstract




Etryptamine acetate--a new antidepressant chemical

T R ROBIE
PMID: 14492850   DOI:

Abstract




Effects in normal man of alpha-methyltryptamine and alpha-ethyltryptamine

H B MURPHREE, R H DIPPY, E H JENNEY, C C PFEIFFER
PMID: 14477400   DOI: 10.1002/cpt196126722

Abstract




Alpha-ethyltryptamines as dual dopamine-serotonin releasers

Bruce E Blough, Antonio Landavazo, John S Partilla, Ann M Decker, Kevin M Page, Michael H Baumann, Richard B Rothman
PMID: 25193229   DOI: 10.1016/j.bmcl.2014.07.062

Abstract

The dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporter releasing activity and serotonin-2A (5-HT2A) receptor agonist activity of a series of substituted tryptamines are reported. Three compounds, 7b, (+)-7d and 7f, were found to be potent dual DA/5-HT releasers and were >10-fold less potent as NE releasers. Additionally, these compounds had different activity profiles at the 5-HT2A receptor. The unique combination of dual DA/5-HT releasing activity and 5-HT2A receptor activity suggests that these compounds could represent a new class of neurotransmitter releasers with therapeutic potential.


[Contribution to the study of attenzione in subjects subjected to thymoleptic therapy (imipramine, iproniazid, phenelzine, etryptamine)]

E MEDAGLINI
PMID: 14471966   DOI:

Abstract




alpha-Ethyltryptamine (alpha-ET) as a discriminative stimulus in rats

Richard A Glennon, Tatiana Bondareva, Richard Young
PMID: 17112572   DOI: 10.1016/j.pbb.2006.09.014

Abstract

alpha-Ethyltryptamine (etryptamine, alpha-ET) is a drug of abuse that first appeared on the clandestine market in the mid-1980s. Its pharmacological actions are poorly understood. In this investigation, it is reported for the first time that alpha-ET serves as a training drug in drug discrimination studies. Male Sprague-Dawley rats were trained to discriminate (30-min pretreatment time) 2.5 mg/kg of alpha-ET (ED(50)=1.3 mg/kg) from saline vehicle using a standard two-lever operant paradigm and a VI-15s schedule of reinforcement for appetitive reward. Once established, the alpha-ET stimulus was shown to have an onset to action of 30 min and a duration of effect of at least 4 h. In tests of stimulus generalization (substitution), the alpha-ET stimulus generalized to S(-)alpha-ET (ED(50)=1.6 mg/kg) and R(+)alpha-ET (ED(50)=1.3 mg/kg). Tests of stimulus generalization were also conducted with prototypical phenylisopropylamines: (+)amphetamine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), and N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA). The alpha-ET stimulus generalized to DOM (ED(50)=0.4 mg/kg) and PMMA (ED(50)=0.7 mg/kg), but only partially generalized (ca. 40% maximal drug-appropriate responding) to (+)amphetamine. The results suggest that alpha-ET produces a complex stimulus.


SITE AT WHICH ALPHA-ETHYLTRYPTAMINE ACTS TO INHIBIT THE SECRETION OF ACTH

W F GANONG, B L WISE, R SHACKLEFORD, A T BORYCZKA, B ZIPF
PMID: 14263292   DOI: 10.1210/endo-76-3-526

Abstract




ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES

J B HESTER, M E GREIG, W C ANTHONY, R V HEINZELMAN, J SZMUSZKOVICZ
PMID: 14204959   DOI: 10.1021/jm00333a006

Abstract




EXCITATORY (ANTIDEPRESSANT?) EFFECTS OF MONOAMINE OXIDASE INHIBITORS ON THE REWARD SYSTEM OF THE BRAIN

B P POSCHEL, F W NINTEMAN
PMID: 14201701   DOI: 10.1016/0024-3205(64)90155-9

Abstract




DIGITAL COMPUTER ANALYSIS OF HUMAN ISOTOPIC DRUG KINETICS

J H NODINE, J M PLATT, J CARRANZA, R DYKYJ, Y MAPP
PMID: 14168619   DOI: 10.1016/0020-708x(64)90147-4

Abstract




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